Potassium 4-Pyridyltrifluoroborate Potassium 4-Pyridyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1111732-87-6
VCID: VC21213712
InChI: InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1
SMILES: [B-](C1=CC=NC=C1)(F)(F)F.[K+]
Molecular Formula: C5H4BF3KN
Molecular Weight: 185 g/mol

Potassium 4-Pyridyltrifluoroborate

CAS No.: 1111732-87-6

Cat. No.: VC21213712

Molecular Formula: C5H4BF3KN

Molecular Weight: 185 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-Pyridyltrifluoroborate - 1111732-87-6

Specification

CAS No. 1111732-87-6
Molecular Formula C5H4BF3KN
Molecular Weight 185 g/mol
IUPAC Name potassium;trifluoro(pyridin-4-yl)boranuide
Standard InChI InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1
Standard InChI Key SLPOSOZRTRIRQS-UHFFFAOYSA-N
SMILES [B-](C1=CC=NC=C1)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=NC=C1)(F)(F)F.[K+]

Introduction

Chemical Identity and Structure

Potassium 4-Pyridyltrifluoroborate belongs to the organotrifluoroborate class of compounds, featuring a pyridine ring with a trifluoroborate moiety at the para position. The compound's molecular structure consists of a pyridine ring where the trifluoroborate group replaces a hydrogen atom at the 4-position, with potassium serving as the counterion to the negatively charged borate species. This structural arrangement contributes to the compound's stability and reactivity patterns that differentiate it from traditional boronic acids.

The compound is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its widespread use in chemical research. These nomenclature variations maintain the same fundamental structural identity while describing the compound from different chemical perspectives. The basic chemical identity parameters are outlined in Table 1.1.

Table 1.1: Chemical Identity of Potassium 4-Pyridyltrifluoroborate

ParameterInformation
IUPAC NamePotassium (4-pyridyl)trifluoroborate
Common SynonymsPotassium pyridine-4-trifluoroborate, Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)-, Potassium pyridin-4-yltrifluoroborate
CAS Number1111732-87-6
Molecular FormulaC₅H₄BF₃KN
Molecular Weight184.9965 g/mol
EINECS Number690-558-7
MDL NumberMFCD09038543
SMILES Notation[K+].FB-(F)c1ccncc1
InChI1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1
InChI KeySLPOSOZRTRIRQS-UHFFFAOYSA-N

Physical and Chemical Properties

Potassium 4-Pyridyltrifluoroborate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in chemical synthesis. It appears as a white to off-white solid, typically in powder or crystalline form, with good stability under proper storage conditions. The compound's water solubility differentiates it from many other organoboron compounds, making it particularly useful in aqueous reaction systems.

The physical and chemical properties of Potassium 4-Pyridyltrifluoroborate are summarized in Table 2.1, highlighting key parameters relevant to its practical use and handling in laboratory and industrial settings.

Table 2.1: Physical and Chemical Properties of Potassium 4-Pyridyltrifluoroborate

PropertyValueReference
Physical StateSolid, powder to crystal
ColorWhite to almost white/off-white
Melting Point>200°C (reported variance: 45-50°C)
Flash Point60°C/60.5°C
Water SolubilitySoluble
Recommended Storage TemperatureRoom temperature (inert atmosphere) or 2-8°C
Purity (Commercial)≥97.0% (HPLC)
Thermal PropertiesCombustible solid

It is worth noting that there are discrepancies in the reported melting point values across different sources. While one source indicates a melting point greater than 200°C , another reports a melting point range of 45-50°C . This inconsistency may be attributed to variations in sample purity or measurement methods, and researchers should verify this property for their specific samples before use.

ParameterInformationReference
Hazard PictogramGHS07
Signal WordWarning (Note: Source indicates "Danger")
Hazard StatementsH315, H319, H335 (Skin/eye irritation, respiratory irritation)
Alternative Hazard StatementsH301, H311, H331 (Toxic if swallowed, in contact with skin, if inhaled)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2, STOT SE 3
Target OrgansRespiratory system
Storage Class Code11 - Combustible Solids
WGK (Water Hazard Class)3 (Severe hazard to waters)
Risk Statements36/37/38
Safety Statements26

The notable discrepancy between source classifying the compound with irritation hazards (H315, H319, H335) and source indicating toxicity hazards (H301, H311, H331) warrants careful consideration. Users should consult the most current safety data sheet specific to their supplier and exercise appropriate caution when handling this material.

Applications in Organic Synthesis

Potassium 4-Pyridyltrifluoroborate has emerged as a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. The compound offers advantages over traditional boronic acids, including enhanced stability, improved shelf-life, and greater tolerance to a variety of reaction conditions. This has led to its increasing use in pharmaceutical and fine chemical synthesis.

The pyridine ring makes this compound particularly useful in synthesizing biologically active molecules and pharmaceutical intermediates where pyridine moieties are common structural elements. Table 4.1 summarizes the key synthetic applications of Potassium 4-Pyridyltrifluoroborate documented in the available literature.

Table 4.1: Synthetic Applications of Potassium 4-Pyridyltrifluoroborate

ApplicationDescriptionReference
Suzuki-Miyaura Cross-CouplingUsed as coupling partner in palladium-catalyzed reactions with aryl and alkyl halides
Cross-Coupling with Unactivated Alkyl HalidesEnables formation of C-C bonds with typically less reactive alkyl halides
C-O Activation of Phenol DerivativesParticipates in transformations involving C-O bond activation
Boronic Acid SurrogateFunctions as a stable alternative to boronic acids in various reactions

The compound's reactivity is often enhanced in the presence of transition metal catalysts, particularly palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), which are frequently used in conjunction with Potassium 4-Pyridyltrifluoroborate in coupling reactions .

Storage ParameterRecommendationReference
TemperatureRoom temperature or 2-8°C
AtmosphereInert (for room temperature storage)
FormOriginal sealed container
ProtectionProtect from moisture and air
IncompatibilitiesStrong oxidizing agents (inferred from general chemistry)-

The long-term stability of Potassium 4-Pyridyltrifluoroborate under recommended storage conditions makes it preferable to corresponding boronic acids for many applications, especially when reactions cannot be performed immediately after reagent preparation. This enhanced stability contributes significantly to the compound's utility in both research and industrial settings.

Analytical ParameterInformationReference
Purity AssessmentHPLC (≥97.0% commercial standard)
Molecular IdentificationMass spectrometry, consistent with MW 184.9965
Structural ConfirmationIR, NMR (¹H, ¹³C, ¹⁹F, ¹¹B) would be standard methods-
Chemical FormulaC₅H₄BF₃KN
InChI/SMILESAvailable for computational and database applications

For research applications requiring high purity, additional characterization beyond supplier specifications may be warranted. This might include multi-nuclear NMR studies (particularly ¹⁹F and ¹¹B NMR, which would be diagnostic for the trifluoroborate group) and elemental analysis to confirm composition.

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